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Compound of Interest

Compound Name: 1-phenylicyclobutanecarbaldehyde

Cat. No.: B075188

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 1-
phenylcyclobutanecarbaldehyde against two relevant alternatives: benzaldehyde and
cyclobutanecarbaldehyde. Due to the limited availability of experimental data for 1-
phenylcyclobutanecarbaldehyde, this guide incorporates predicted data to facilitate a
foundational comparison. All quantitative data is summarized in structured tables, and detailed
experimental protocols for the acquisition of such data are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1-
phenylcyclobutanecarbaldehyde and its alternatives.

Note: Experimental data for 1-phenylcyclobutanecarbaldehyde and
cyclobutanecarbaldehyde is not readily available in public spectral databases. The data
presented here for these compounds is based on established chemical principles and predicted
values.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift Lo . .

Compound Multiplicity Integration Assignment
(3) ppm

1-

Phenylcyclobuta )
~9.5 s 1H Aldehydic H

necarbaldehyde

(Predicted)

~7.2-7.4 m 5H Aromatic H

~2.0-2.8 m 6H Cyclobutyl H

Benzaldehyde[1] )
10.0 s 1H Aldehydic H

[21[3][4]

7.9 d 2H Ortho Aromatic H

7.6 t 1H Para Aromatic H

7.5 t 2H Meta Aromatic H

Cyclobutanecarb

aldehyde ~9.6 d 1H Aldehydic H

(Predicted)

~3.0 m 1H a-Cyclobutyl H

~1.8-2.2 m 6H Cyclobutyl H

Table 2: *C NMR Spectroscopic Data
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Compound Chemical Shift (6) ppm Assignment
1-
Phenylcyclobutanecarbaldehy ~202 C=0 (Aldehyde)

de (Predicted)

~140 C (ipso-Aromatic)

~128-129 CH (Aromaitic)

~55 C (quaternary-Cyclobutyl)

~25-30 CHz2 (Cyclobutyl)

Benzaldehyde[5] 192.3 C=0 (Aldehyde)
136.5 C (ipso-Aromatic)

134.4 CH (para-Aromatic)

129.7 CH (ortho-Aromatic)

129.0 CH (meta-Aromatic)

Cyclobutanecarbaldehyde

(Predicted) ~204 C=0 (Aldehyde)
~58 CH (a-Cyclobutyl)

~24 CHz (B-Cyclobutyl)

~18 CHz (y-Cyclobutyl)

Table 3: Infrared (IR) Spectroscopic Data
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Compound

Wavenumber (cm—?)

Assignment

1-
Phenylcyclobutanecarbaldehy
de (Predicted)

~1715

C=0 Stretch (Aldehyde)

~2720, ~2820 C-H Stretch (Aldehydic)

~3030 C-H Stretch (Aromatic)

~2850-2950 C-H Stretch (Cyclobutyl)

~1600, ~1495 C=C Stretch (Aromatic)

Benzaldehyde[6][7] ~1700 c=g Stretch (Aldehyde,

conjugated)

~2745, ~2820 C-H Stretch (Aldehydic)

~3073 C-H Stretch (Aromatic)

~1595, ~1450 C=C Stretch (Aromatic)

Cyclobutanecarbaldehyde
(Predicted)

~1725

C=0 Stretch (Aldehyde)

~2710, ~2810

C-H Stretch (Aldehydic)

~2850-2950

C-H Stretch (Cyclobutyl)

Table 4: Mass Spectrometry (MS) Data

Compound Molecular lon (m/z) Key Fragment lons (m/z)
1-

Phenylcyclobutanecarbaldehy 160.21 131, 105, 103, 77

de[8]

Benzaldehyde[9][10][11][12] 106 105, 77, 51
Cyclobutanecarbaldehyde[13] 84.12 83, 56, 55, 41

Experimental Protocols
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Detailed methodologies for the key spectroscopic techniques are outlined below.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

o Sample Preparation: Dissolve 5-25 mg of the solid sample or 10-50 pL of the liquid sample in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de) in a clean, dry
NMR tube. The solution should be free of any particulate matter.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's
magnetic field is then "locked" onto the deuterium signal of the solvent. The magnetic field
homogeneity is optimized by a process called "shimming" to ensure high resolution.

o Data Acquisition:

o 'H NMR: A standard one-pulse experiment is typically used. Key parameters include the
spectral width, acquisition time, and relaxation delay. For quantitative results, the
relaxation delay should be at least five times the longest T1 relaxation time of the protons
of interest.

o 13C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the
spectrum and enhance signal-to-noise. Due to the low natural abundance of 13C, a larger
number of scans is usually required compared to *H NMR.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,
and referenced to an internal standard (typically tetramethylsilane, TMS, at O ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

e Sample Preparation:

o Liquids (Neat): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to
form a thin film.

o Solids (KBr Pellet): 1-2 mg of the solid sample is finely ground with ~100 mg of dry KBr
powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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o Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed
directly onto the ATR crystal.

Background Spectrum: A background spectrum of the empty sample compartment (or the
clean ATR crystal) is recorded to subtract the contribution of atmospheric CO2 and water
vapor.

Sample Spectrum: The prepared sample is placed in the instrument's beam path, and the
infrared spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile
liquids. The sample is then vaporized in a high vacuum.

lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the
molecular ion).

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into
smaller, characteristic ions.

Mass Analysis: The positively charged ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for identifying an unknown compound

using the spectroscopic techniques discussed.
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Structure Elucidation

Proposed Structure

Click to download full resolution via product page
Caption: Workflow for compound identification using spectroscopic methods.

This guide serves as a starting point for researchers interested in the spectroscopic properties
of 1-phenylcyclobutanecarbaldehyde. Further experimental work is necessary to obtain and
validate the complete spectroscopic profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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